molecular formula C13H17NO B189318 N,N-Diethylcinnamamide CAS No. 3680-04-4

N,N-Diethylcinnamamide

Cat. No. B189318
CAS RN: 3680-04-4
M. Wt: 203.28 g/mol
InChI Key: GUYVMSJRMMFSQO-ZHACJKMWSA-N
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Description

N,N-Diethylcinnamamide (DEC) is an organic compound that belongs to the class of cinnamamides. It is a colorless solid that is soluble in various organic solvents. DEC is an important intermediate used in the synthesis of many organic compounds. It has also been used as a catalyst for various reactions, as a surfactant, and as a pharmaceutical drug.

Scientific Research Applications

  • Percutaneous Absorption Reduction

    • Diethyltoluamide, an active ingredient in insect repellents, has been studied for its percutaneous absorption properties. Incorporating it into solid lipid nanoparticles has shown potential in reducing skin absorption, thereby minimizing toxic effects while maintaining efficacy (Puglia et al., 2009).
  • Antimicrobial and Anti-Inflammatory Properties

    • Novel N-arylcinnamamide derivatives, including N,N-diethylcinnamamide variants, have shown promising antimicrobial activities against various bacteria and fungi. These compounds also exhibited anti-inflammatory effects, attenuating lipopolysaccharide-induced NF-κB activation (Kos et al., 2020).
  • Schistosomiasis Prophylaxis

    • N,N-Diethyl-m-toluamide (DEET) has been explored for its potential use as a schistosomiasis prophylactic. Topical application of DEET showed effectiveness in preventing new infections in individuals exposed to lake water during an expedition (Jackson et al., 2003).
  • Anticancer Activities

    • N-Hydroxycinnamamide derivatives have demonstrated significant anticancer potential against various cancer cell lines, including breast cancer. These compounds, structurally related to N,N-diethylcinnamamide, have been observed to induce apoptosis and inhibit cancer cell proliferation (Shukla et al., 2018).

properties

IUPAC Name

(E)-N,N-diethyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYVMSJRMMFSQO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylcinnamamide

CAS RN

3680-04-4
Record name N,N-Diethylcinnamamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
AJ Speziale, CC Tung - The Journal of Organic Chemistry, 1963 - ACS Publications
However, when VIIa, b were treated with alcoholic sodium acetate, trans elimination of hydrogen bromide became theonly reaction. Thus, VIIa, b were con-verted to the cts-a-…
Number of citations: 41 pubs.acs.org
A Speziale, C Tung - The Journal of Organic Chemistry, 1963 - ACS Publications
JH Looker and Charles H. Hayes: Aroyldiazoacetic Esters. II. Synthesis with Anhydrous Methyl Diazoacetate. Hy-drolysis of Aroyl Halides in 96% Methyl Diazoacetate. Page 1346. We …
Number of citations: 0 pubs.acs.org
HR Snyder, RE Putnam - Journal of the American Chemical …, 1954 - ACS Publications
The reduction of a series of,-disubstituted, ß-unsaturated amides with lithium aluminum hydride has been investi-gated. In nearly every case the major product was formed by reaction at …
Number of citations: 7 pubs.acs.org
MM Baizer, JD Anderson - The Journal of Organic Chemistry, 1965 - ACS Publications
As illustrations of the participation in electrolytic reductive coupling of a variety of Michael acceptors, data are presented on the hydrodimerization of benzalacetone, mesityl oxide, …
Number of citations: 38 pubs.acs.org
LP Guan, X Sui, XQ Deng, DH Zhao, YL Qu… - Medicinal Chemistry …, 2011 - Springer
A series novel of N-palmitoylethanolamide derivatives was synthesized and screened for their anticonvulsant and antidepressant activities. Anticonvulsant activities and neurotoxicities …
Number of citations: 20 link.springer.com
D Papa, E Schwenk, F Villani… - Journal of the American …, 1950 - ACS Publications
In the course of screening compounds for pharmacological action, it was observed that «-phenyl-N, N-diethyl cinnamamide potentiated nembutal hypnosis in rats. A similar synergistic …
Number of citations: 24 pubs.acs.org
AJ Speziale, CC Tung, KW Ratts… - Journal of the American …, 1965 - ACS Publications
Discussion The stabilization of carbanions by the inductive and pd overlap effects of an adjacent phosphorus atom has provided a class of P-ylids which have been shown to provide …
Number of citations: 80 pubs.acs.org
V Micovic, M Mihailovic - The Journal of Organic Chemistry, 1953 - ACS Publications
Since Nystrom and Brown (1) found that amines could be obtained from acid amides with lithium aluminum hydride and Uffer and Schlittler (2) gave a preparative procedure for this …
Number of citations: 430 pubs.acs.org
JM Concellón, H Rodríguez-Solla, C Méjica… - Organic …, 2007 - ACS Publications
We describe herein a CrCl 2 -promoted cyclopropanation of α,β-unsaturated amides. This reaction can be carried out on (E)- or (Z)-α,β-enamides in which the C−C double bond is di-, tri-…
Number of citations: 39 pubs.acs.org
JA Deyrup - The Journal of Organic Chemistry, 1969 - ACS Publications
A procedure has been developed which allows successful extension of the Darzens synthesis to the preparation of aziridine esters and amides. The stereochemical course of the …
Number of citations: 60 pubs.acs.org

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